3-Hydroxy-4-n-propylpyridine
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Overview
Description
3-Hydroxy-4-n-propylpyridine: is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the third position and a propyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-n-propylpyridine can be achieved through several methods. One common approach involves the alkylation of 3-hydroxypyridine with a propyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Hydroxypyridine
Reagent: Propyl bromide or propyl chloride
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-n-propylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: 3-Oxo-4-n-propylpyridine
Reduction: 3-Hydroxy-4-n-propylpiperidine
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Hydroxy-4-n-propylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-n-propylpyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The propyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methylpyridine
- 3-Hydroxy-4-ethylpyridine
- 3-Hydroxy-4-isopropylpyridine
Uniqueness
Compared to its analogs, 3-Hydroxy-4-n-propylpyridine offers a unique balance of hydrophilic and hydrophobic properties due to the presence of both hydroxyl and propyl groups. This combination enhances its versatility in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-propylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3 |
InChI Key |
UKSAKFOVGJWPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC=C1)O |
Origin of Product |
United States |
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